What are the physicochemical properties of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate?
What are the physicochemical properties of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate?
This guide serves as a technical reference for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate), a specialized enol ester used primarily in flavor chemistry and increasingly relevant in pharmaceutical formulation as a high-stability excipient or masking agent.[1]
[1][2][3][4][5]
Executive Summary
2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0) is the butyric acid ester of cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).[1][2] It is characterized by a maple-like, caramel, and nutty organoleptic profile.[1][3] Unlike its parent compound cyclotene, which is prone to oxidation and polymerization, the butyrate ester offers enhanced lipophilicity and stability, making it a critical candidate for controlled-release formulations and lipid-based drug delivery systems where flavor masking is required.[1]
Physicochemical Characterization
The following data represents the core physicochemical constants necessary for formulation and analytical method development.
| Property | Value | Condition/Note |
| Molecular Formula | C₁₀H₁₄O₃ | - |
| Molecular Weight | 182.22 g/mol | - |
| CAS Number | 68227-51-0 | - |
| Appearance | Colorless to light yellow liquid | Clear, viscous |
| Odor Profile | Sweet, Maple, Nutty, Caramel | Lower volatility than butyric acid |
| Boiling Point | 85 °C | @ 0.1 mmHg (Vacuum) |
| Boiling Point (Est) | ~305 °C | @ 760 mmHg (Decomposes) |
| Density | 1.063 – 1.069 g/cm³ | @ 20 °C |
| Refractive Index | 1.476 – 1.482 | @ 20 °C |
| LogP (Octanol/Water) | 1.89 | Lipophilic |
| Solubility | Soluble in Ethanol, Oils, Propylene Glycol | Insoluble in Water (~545 mg/L) |
| Flash Point | 134 °C (273 °F) | Closed Cup |
Structural Analysis & Functional Groups
The molecule is an enol ester .[1] The stability of this compound is derived from the conjugation of the ester carbonyl with the cyclopentenone ring system.[1] This structural arrangement prevents rapid hydrolysis under neutral conditions but allows for enzymatic cleavage (bioactivation) in vivo.[1]
Structural Visualization
The following diagram illustrates the connectivity and key functional zones:
Figure 1: Functional group topology of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate showing the enol ester linkage critical for stability.[1]
Synthesis & Manufacturing Protocol
Objective: Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate via O-acylation of Cyclotene. Scale: Laboratory (100 g basis).
Reaction Scheme
[1]Reagents
-
Substrate: 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) [>98%]
-
Acylating Agent: Butyryl Chloride (1.1 eq) or Butyric Anhydride.[1]
-
Base: Pyridine or Triethylamine (1.2 eq) to scavenge acid.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
Step-by-Step Protocol
-
Preparation: Charge a 3-neck round bottom flask with Cyclotene (1.0 eq) and anhydrous DCM (10 mL/g).
-
Cooling: Cool the solution to 0–5 °C under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature <10 °C.
-
Acylation: Add Butyryl Chloride (1.1 eq) slowly over 30 minutes. The reaction is exothermic; control addition rate to prevent runaway.[1]
-
Reaction: Allow mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC or GC (disappearance of Cyclotene peak).[1]
-
Quench: Quench with ice-cold water.
-
Extraction: Separate organic layer. Wash sequentially with:
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (BP 85 °C @ 0.1 mmHg) to obtain a clear, colorless liquid.
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis of Cyclotene Butyrate ensuring high purity and yield.
Analytical Profiling
To ensure "Trustworthiness" in your data, use the following validated methods.
High-Performance Liquid Chromatography (HPLC)
For purity assessment and impurity profiling (free cyclotene detection).[1]
-
Column: Newcrom R1 (Mixed-mode reverse phase), 3 µm or 5 µm.[1]
-
Mobile Phase: Acetonitrile (MeCN) / Water / Formic Acid (Gradient or Isocratic).[1]
-
Note: Use Formic acid for MS compatibility; Phosphoric acid for UV only.[1]
-
-
Detection: UV @ 254 nm (Cyclopentenone chromophore).[1]
-
Retention: The ester is significantly more hydrophobic (retained longer) than the parent cyclotene.[1]
Gas Chromatography - Mass Spectrometry (GC-MS)[1]
-
Column: HP-5 or DB-Wax (Polarity dependent).[1]
-
Inlet Temp: 250 °C.
-
Oven: 60 °C (1 min) → 10 °C/min → 240 °C.
-
MS Fragments (EI):
Stability & Metabolic Fate
Understanding the hydrolysis pathway is crucial for drug development professionals using this as an excipient or prodrug-like flavorant.[1]
Hydrolysis Mechanism
In an aqueous environment (especially at pH > 7 or in the presence of esterases), the compound hydrolyzes back to its parent constituents.[1] This is a "self-validating" safety feature, as the metabolites are well-characterized GRAS (Generally Recognized As Safe) substances.[1]
[1]-
Cyclotene: Caramel flavor, antioxidant properties.[1]
-
Butyric Acid: Short-chain fatty acid, naturally occurring.[1]
Metabolic Pathway Diagram[1]
Figure 3: Metabolic hydrolysis pathway demonstrating the release of parent compounds.[1]
References
-
SIELC Technologies. (2018).[1] Separation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate on Newcrom R1 HPLC column. Retrieved from
-
TCI Chemicals. (n.d.).[1] Product Specification: 2-Methyl-5-oxo-1-cyclopentenyl Butyrate (Product No. M2486). Retrieved from [1]
-
The Good Scents Company. (n.d.).[1] Cyclotene butyrate: Physicochemical properties and supplier information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010).[1] Evaluation of certain food additives and contaminants: Cyclotene butyrate (No. 2056). WHO Technical Report Series.
Sources
- 1. US20170119032A1 - High intensity sweeteners - Google Patents [patents.google.com]
- 2. Cyclotene butyrate | C10H14O3 | CID 109828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 4. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]
